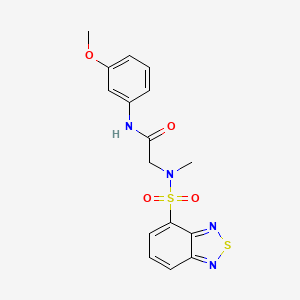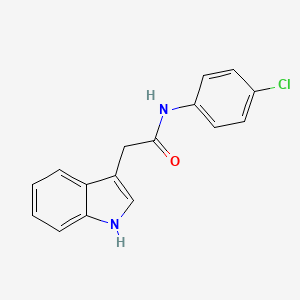
N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide, also known as GSK-J4, is a small molecule inhibitor that targets the lysine-specific demethylase 1 (LSD1) and its closely related homologue, LSD2. GSK-J4 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide targets LSD1 and LSD2, which are enzymes that play a crucial role in the regulation of gene expression by removing methyl groups from lysine residues on histone proteins. By inhibiting LSD1 and LSD2, N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide can modulate the expression of genes involved in various cellular processes, including differentiation, proliferation, and inflammation.
Biochemical and Physiological Effects:
N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has been shown to induce differentiation and inhibit proliferation in cancer cells by modulating the expression of genes involved in these processes. In addition, N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has been demonstrated to suppress the production of pro-inflammatory cytokines in macrophages and monocytes, indicating its potential as an anti-inflammatory agent. N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has also been shown to improve cognitive function in preclinical models of Alzheimer's disease, suggesting its potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide is its specificity for LSD1 and LSD2, which reduces the risk of off-target effects. However, N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has relatively low potency compared to other LSD1 inhibitors, which may limit its effectiveness in certain applications. In addition, N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide. One area of interest is the development of more potent analogs of N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide that can overcome its relatively low potency. Another potential direction is the investigation of N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide in combination with other therapies, such as chemotherapy, to enhance its effectiveness in cancer treatment. In addition, further research is needed to elucidate the mechanisms underlying the neuroprotective effects of N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide and its potential applications in the treatment of neurodegenerative disorders.
Synthesemethoden
N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide can be synthesized using a multistep process involving the reaction of 3-chlorophenyl isocyanate with methylamine, followed by the coupling of the resulting intermediate with quinoline-8-sulfonyl chloride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has been extensively studied in preclinical models for its potential therapeutic applications. In cancer, N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has been shown to induce differentiation and inhibit proliferation in various cancer cell lines, including acute myeloid leukemia, neuroblastoma, and prostate cancer. Inflammation is another area where N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has shown promise, with studies demonstrating its ability to suppress the production of pro-inflammatory cytokines in macrophages and monocytes. N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide has also been investigated for its potential in treating neurodegenerative disorders, such as Alzheimer's disease, by inhibiting the activity of LSD1, which has been implicated in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[methyl(quinolin-8-ylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-22(12-17(23)21-15-8-3-7-14(19)11-15)26(24,25)16-9-2-5-13-6-4-10-20-18(13)16/h2-11H,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHJKBJWHOKSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[methyl(quinolin-8-ylsulfonyl)amino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(sec-butyl)-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478700.png)

![[2-Oxo-2-(propylamino)ethyl] 2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylate](/img/structure/B7478716.png)
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole](/img/structure/B7478720.png)
![5-[(4-benzylpiperidin-1-yl)carbonyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole](/img/structure/B7478723.png)
![N-cyclopentyl-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478736.png)

![N-methyl-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7478756.png)

![1-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidin-2-one](/img/structure/B7478777.png)

![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478795.png)
![3-[(4-Phenylpiperazin-1-yl)carbonyl]-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478802.png)